molecular formula C18H14N2O2 B6576348 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione CAS No. 58867-56-4

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione

Cat. No.: B6576348
CAS No.: 58867-56-4
M. Wt: 290.3 g/mol
InChI Key: HMUPURVYUXMPBS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione plays a crucial role in several biochemical reactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and utilization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in both research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with phthalic anhydride in the presence of a catalyst. For instance, Wan et al. synthesized isoindolines-1,3-diones from phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst . This method yields the final products with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used as a rooting agent.

Uniqueness

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione is unique due to its specific structure, which combines an indole moiety with an isoindole-1,3-dione framework. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-8-13-9-12(6-7-16(13)19-11)10-20-17(21)14-4-2-3-5-15(14)18(20)22/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUPURVYUXMPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315504
Record name 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58867-56-4
Record name 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58867-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 294934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058867564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294934
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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